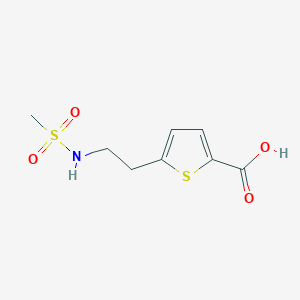

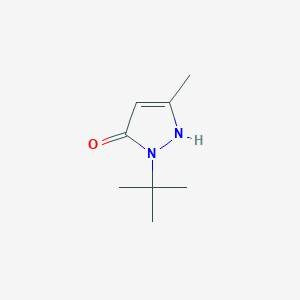

6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis of pyrimidines can also involve an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can vary depending on the specific compound and conditions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Applications De Recherche Scientifique

Synthesis and Chemical Properties

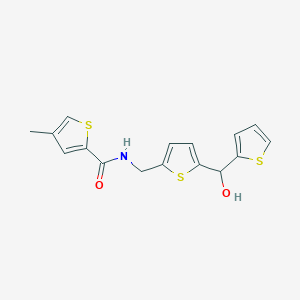

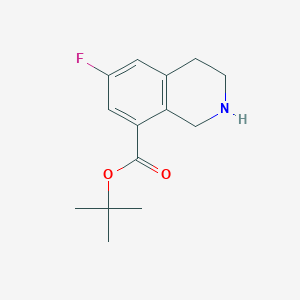

"6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide" and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, Lei et al. (2017) described a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which showed potential as inhibitors of tumor necrosis factor-alpha and nitric oxide. This method involves a series of reactions starting from commercially available precursors, showcasing the compound's role in synthesizing bioactive molecules (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017). Similarly, Martínez et al. (2012) highlighted the utility of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines in synthesizing bioactive compounds via palladium-catalyzed cross-coupling reactions, underscoring the versatility and efficiency of using these derivatives in chemical syntheses (M. M. Martínez, Cristina Pérez-Caaveiro, Miguel Peña-López, L. Sarandeses, J. Pérez Sestelo, 2012).

Pharmacological Applications

Beyond synthesis, derivatives of "this compound" have been explored for their pharmacological properties. Zaki et al. (2020) synthesized novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, which exhibited promising antibacterial and antifungal activities. This research demonstrates the compound's potential in developing new antimicrobial agents, with the amino-carboxamide derivative serving as a versatile precursor for synthesizing new thienopyrimidines (R. Zaki, A. El-Dean, S. M. Radwan, M. A. Ammar, 2020). Additionally, Devarasetty et al. (2019) reported the synthesis of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives that were screened for in vitro antimicrobial activity, showing good to excellent activity against various bacterial and fungal pathogens. The morpholine substituted dihydropyrimidone carboxamide was identified as a potent anti-bacterial agent, highlighting the therapeutic potential of these derivatives (K. Devarasetty, J. Vantikommu, J. Anireddy, P. Srinivas, 2019).

Orientations Futures

Pyrimidine derivatives have been a focus of research due to their wide range of biological activities. Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the introduction of phenylpyridine-carboxamide scaffold was found to be beneficial for the activity of some pyrimidine derivatives . Therefore, future research could also explore the impact of various types of substituents on the aryl group of pyrimidine derivatives .

Propriétés

IUPAC Name |

6-morpholin-4-yl-N-pyridin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(18-11-1-3-15-4-2-11)12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENGHYTQBBHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)

![N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2857141.png)

![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)

![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2857145.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)